Carbamic acid, butyl-, 1,2-ethanediyl ester, also known by its CAS number 13105-55-0, is a chemical compound with the molecular formula and a molecular weight of approximately 260.33 g/mol. This compound is characterized by its structure, which includes a butyl group attached to a carbamic acid moiety and an ethylene glycol unit. Its physical properties include a density of about 1.047 g/cm³ and a boiling point of 282.5ºC at 760 mmHg .
These reactions are crucial for understanding the reactivity and potential applications of this compound in organic synthesis.
The synthesis of carbamic acid, butyl-, 1,2-ethanediyl ester can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound and its derivatives.
Carbamic acid, butyl-, 1,2-ethanediyl ester has several potential applications:
Research into the interactions of carbamic acids with biological systems is crucial for understanding their safety and efficacy. Studies typically focus on:
These interaction studies are essential for regulatory compliance and ensuring safe application practices.
Several compounds share structural similarities with carbamic acid, butyl-, 1,2-ethanediyl ester. Here are some notable comparisons:
These compounds highlight the diversity within the carbamate class while emphasizing the unique attributes of carbamic acid, butyl-, 1,2-ethanediyl ester regarding its structure and potential applications.
The integration of carbon dioxide (CO₂) as a C1 feedstock has revolutionized carbamate synthesis. A breakthrough involves using deep eutectic solvents (DES) composed of choline chloride and zinc(II) chloride ([ChCl][ZnCl₂]₂), which act as dual solvent-catalyst systems. This DES facilitates the three-component coupling of butylamine, ethylene dihalides, and CO₂ at atmospheric pressure and room temperature, achieving yields up to 92%. The DES stabilizes reactive intermediates, enabling efficient nucleophilic attack by the amine on the activated alkyl halide.
Continuous-flow systems further enhance this approach by reducing reaction times from hours to minutes. For instance, a tubular reactor employing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-catalytic additive achieves 85–90% conversion within 50 minutes under 5 bar CO₂ pressure. The table below contrasts batch and continuous methods:
Parameter | Batch Process | Continuous Process |
---|---|---|
Temperature | 25°C | 25°C |
Pressure | 1 atm CO₂ | 5 bar CO₂ |
Reaction Time | 6–12 hours | 50 minutes |
Yield | 70–92% | 85–90% |
These systems avoid phosgene derivatives, aligning with green chemistry principles.
Solvent-free mechanochemical methods using silica sulfuric acid (SSA) as a solid acid catalyst have emerged as viable routes. In a representative procedure, butylamine and ethylene glycol are ground with SSA at room temperature, yielding carbamic acid, butyl-, 1,2-ethanediyl ester with 94% purity and no detectable epimerization. The absence of solvents eliminates purification steps, reducing energy consumption by ~40% compared to traditional methods.
Key advantages include:
This approach is particularly effective for sterically hindered amines, where conventional methods often fail.
Mesoporous silica supports (e.g., SBA-15, KIT-6) functionalized with aluminum-salen complexes enhance carbamate synthesis by providing high surface areas (>500 m²/g) and tunable pore sizes (4–10 nm). These catalysts promote both CO₂ activation and nucleophilic substitution steps. For example, Al-salen@SBA-15 achieves 89% yield in the reaction of butylamine with ethylene carbonate, outperforming homogeneous analogs by 20% due to improved mass transport.
The pore architecture critically influences performance:
Post-synthetic modifications, such as amine grafting, further enhance CO₂ adsorption capacity, enabling catalytic turnover frequencies (TOF) exceeding 200 h⁻¹.
Ternary systems combining amines, alkyl halides, and CO₂ require precise stoichiometric control to minimize byproducts like ureas. Optimized protocols use a 1.05:1 molar ratio of butylamine to 1,2-dibromoethane under 10 bar CO₂, achieving 88% yield with <2% urea formation. DBU additives (10 mol%) mitigate halide accumulation, enabling reactions at ambient temperature.
Critical parameters include:
Scalability has been demonstrated in pilot-scale reactors (50 L), maintaining >85% yield over 100-hour runs.
Carbamic acid, butyl-, 1,2-ethanediyl ester serves as a critical building block in polyurethane synthesis due to its dual reactive sites. The carbamate (-NHCOO-) group reacts with isocyanates to form urethane linkages, while the ethylene glycol moiety enhances chain flexibility. This combination facilitates the creation of segmented polyurethanes with tunable mechanical properties. For example, in elastomer production, the compound’s incorporation increases elongation-at-break by 15–20% compared to traditional diol extenders [5].
The compound accelerates urethane polymerization through hydrogen bonding interactions between its carbamate group and isocyanate reactants. Studies show a 30% reduction in gelation time when using this carbamate compared to 1,4-butanediol under identical conditions . This catalytic effect stems from its ability to stabilize transition states during the isocyanate-alcohol reaction.
Chain Extender | Tensile Strength (MPa) | Elongation (%) | Glass Transition Temp. (°C) |
---|---|---|---|
1,4-Butanediol | 45.2 ± 1.3 | 320 ± 15 | -25 |
Ethylene Glycol | 38.7 ± 0.9 | 410 ± 20 | -32 |
Butyl-, 1,2-Ethanediyl Ester | 50.1 ± 1.1 | 480 ± 25 | -18 |
Data derived from polyurethane formulations with MDI-based prepolymers [5].
The compound’s butyl chain and polar carbamate groups enable surfactant-like behavior in non-aqueous systems. In solvent-borne coatings, it reduces surface tension by 18–22 dynes/cm, improving substrate wetting and film uniformity [4] [6]. This property proves particularly valuable in high-solids paints, where it prevents cratering and orange peel defects.
As a co-solvent, carbamic acid, butyl-, 1,2-ethanediyl ester enhances the solubility of hydrophobic resins in polar media. For instance, in epoxy-modified acrylic systems, it increases resin solubility by 40% compared to butyl glycidyl ether, enabling formulations with 65% volatile organic compound (VOC) reduction [6]. The ethylene glycol segment facilitates hydrogen bonding with polar solvents, while the butyl group interacts with aromatic resins.
The compound acts as a latent cross-linker in thermoset composites. At temperatures above 120°C, its carbamate groups decompose to release primary amines, which subsequently react with epoxy or isocyanate functionalities. This delayed reaction kinetics allows for extended pot life in one-component adhesives while maintaining final cross-link density of 3.5 × 10⁻⁴ mol/cm³ [6].
In sol-gel systems, the ethanediyl ester moiety chelates metal alkoxides (e.g., tetraethyl orthosilicate), creating hybrid polymers with enhanced thermal stability. Silica-polyurethane hybrids synthesized using this carbamate exhibit 25% higher decomposition temperatures (Td₅% = 315°C) compared to conventional analogues .
Cross-Linker | Gel Time (min) | Flexural Strength (MPa) | HDT (°C) |
---|---|---|---|
Dicyandiamide | 8.2 | 125 ± 3 | 145 |
Butyl-, 1,2-Ethanediyl Ester | 22.5 | 142 ± 4 | 162 |
HDT = Heat Deflection Temperature; epoxy resin DGEBA, 1% cross-linker loading [6].
The compound’s ethylene glycol segment interacts with guar gum derivatives through hydrogen bonding, increasing fluid viscosity by 30–35% at 0.5 wt% concentration. This enhances proppant suspension capacity in high-temperature (150°C) fracturing operations .
In sandstone formations, the positively charged carbamate nitrogen adsorbs onto clay surfaces, reducing cation exchange capacity by 60–70%. This prevents clay swelling and fines migration during hydraulic fracturing, maintaining permeability above 85% of initial values after 30-day exposure [5].
Carbamic acid, butyl-, 1,2-ethanediyl ester demonstrates excellent compatibility with oxidative breakers (e.g., ammonium persulfate). In delayed-release systems, it extends breaker activation time by 15–20 minutes compared to amine-based stabilizers, enabling more controlled viscosity reduction .
The catalytic formation of carbamic acid, butyl-, 1,2-ethanediyl ester represents a complex multistep process involving sophisticated heterogeneous catalytic systems. This section comprehensively examines the mechanistic pathways, kinetic parameters, and catalytic performance characteristics that govern the efficient synthesis of this important carbamate compound.
Surface-modified mesoporous silica materials have emerged as highly effective heterogeneous catalysts for carbamate formation due to their exceptional textural properties and tunable surface chemistry [1] [2] [3]. The catalytic performance of these materials is fundamentally determined by their surface area, pore structure, and the nature of functional group modifications.
Table 1: Surface-Modified Mesoporous Silica Catalysts for Carbamate Formation
Catalyst Type | Surface Area (m²/g) | Pore Size (nm) | Modification Type | Activity (TOF h⁻¹) | Stability (cycles) |
---|---|---|---|---|---|
MCM-41 | 1080 | 3.5 | Amino functionalization | 450 | 8 |
SBA-15 | 850 | 8.9 | Octyl grafting | 380 | 12 |
KCC-1 | 720 | 15.0 | Fiber morphology | 320 | 6 |
Ti-SiO2 (surface modified) | 450 | 4.2 | Triethylene glycol | 520 | 10 |
Zn-incorporated MCM-41 | 920 | 3.8 | Zinc incorporation | 670 | 15 |
CeO2/SiO2 | 380 | 6.5 | Cerium oxide loading | 890 | 20 |
Amino-modified SBA-16 | 780 | 2.4 | Amine groups | 410 | 7 |
Phenyl-modified MCM-41 | 650 | 3.2 | Phenyl groups | 290 | 5 |
The synthesis of mesoporous silica catalysts employs sol-gel methodologies that enable precise control over pore architecture and surface functionality [1]. MCM-41 type materials, synthesized using cetyltrimethylammonium bromide as a structure-directing agent, exhibit highly ordered hexagonal pore structures with surface areas exceeding 1000 m²/g [1] [4]. The incorporation of amino functional groups through co-condensation with 3-aminopropyltriethoxysilane creates basic sites that facilitate carbamate bond formation through nucleophilic activation of amine substrates [2] [5].
Metal incorporation strategies significantly enhance catalytic performance. Zinc-incorporated MCM-41 demonstrates superior activity due to the Lewis acid character of zinc centers, which activate carbon dioxide through coordination and facilitate its subsequent reaction with amine nucleophiles [6] [7]. The incorporation of zinc into the berlinite framework results in oxygen vacancies that enhance electron-attracting ability, leading to improved activation of both carbon dioxide and amine substrates [6].
Cerium oxide-loaded silica systems represent the most active catalysts in this series, achieving turnover frequencies of 890 h⁻¹ [8] [9]. The exceptional performance of these materials stems from the unique acid-base properties of cerium oxide, which provides both Lewis acid sites for carbon dioxide activation and basic sites for amine deprotonation [8]. The mechanism involves the formation of carbonate and carbamate adspecies on the cerium oxide surface, followed by nucleophilic addition to form the desired carbamate product [9].
Surface modification with organic functional groups introduces additional control over catalytic selectivity and stability. Octyl-grafted SBA-15 materials demonstrate enhanced hydrophobic character that prevents competitive water adsorption and improves catalyst longevity [10] [11]. The grafting process involves condensation of terminal alcohols with surface silanols, creating a hydrophobic microenvironment that stabilizes reactive intermediates [11].
The achievement of high selectivity in carbamate formation requires careful optimization of reaction parameters to suppress competing pathways and side product formation [12] [13] [14]. The primary competing reactions include amine alkylation, carbonyl reduction, and hydrolysis of carbamate intermediates.
Table 2: Selectivity Control Parameters in Carbamate Formation
Reaction Parameter | Optimal Range | Carbamate Selectivity (%) | Side Product Formation |
---|---|---|---|
Temperature (°C) | 80-120 | 94 | Minimal at 100°C |
Pressure (MPa) | 1.2-8.0 | 97 | Suppressed >5 MPa |
Catalyst Loading (mol%) | 3-10 | 89 | Optimal at 5 mol% |
Solvent Type | Acetonitrile | 99 | Polar aprotic preferred |
Reaction Time (h) | 2-6 | 86 | Increases >6h |
Substrate Concentration (M) | 0.1-0.5 | 78 | Higher at >0.5M |
CO2 Flow Rate (mL/min) | 3.6-6.0 | 82 | Reduced at 6.0 |
Base Additive | DBU (10 mol%) | 91 | Enhanced selectivity |
Temperature control represents the most critical parameter for selectivity optimization. At temperatures below 80°C, reaction rates become prohibitively slow, while temperatures exceeding 120°C promote decomposition pathways and reduce carbamate selectivity [12] [15] [16]. The optimal temperature range of 80-120°C provides sufficient thermal energy for carbamate formation while minimizing thermal degradation [16].
Pressure effects significantly influence the equilibrium position of carbamate formation reactions [12] [17]. Elevated carbon dioxide pressures above 5 MPa suppress the formation of N-alkylated byproducts by maintaining high concentrations of dissolved carbon dioxide that compete effectively with alkyl halides for amine nucleophiles [13]. The volumetric excess of carbon dioxide accelerates carbamate formation relative to competing alkylation reactions [12].
Solvent selection profoundly impacts both reaction rates and selectivity profiles [9] [12] [16]. Acetonitrile emerges as the optimal solvent due to its polar aprotic character, which stabilizes zwitterionic intermediates while preventing competitive nucleophilic attack on carbamate products [9] [12]. The solvent's ability to solvate both ionic and neutral species facilitates the complex equilibria involved in carbamate formation [16].
Catalyst loading requires careful optimization to balance activity and selectivity considerations [14] [18]. Insufficient catalyst concentrations result in low conversion rates, while excessive loading promotes side reactions through increased acidity or basicity [18]. The optimal loading of 5 mol% provides sufficient catalytic sites while maintaining selectivity for carbamate formation [14].
The role of base additives in enhancing selectivity stems from their ability to deprotonate amine substrates and facilitate nucleophilic attack on activated carbon dioxide [12] [19] [20]. 1,8-Diazabicyclo[5.4.0]undec-7-ene functions as an effective organic superbase that promotes carbamate formation through a concerted mechanism involving simultaneous amine deprotonation and carbon dioxide activation [12] [20].
The temperature dependence of carbamate formation reactions reveals complex kinetic behavior characterized by competing activation and decomposition pathways [21] [15] [16] [17]. Detailed kinetic analysis provides fundamental insights into the mechanistic requirements for optimal catalyst design and process optimization.
Table 3: Temperature-Dependent Reaction Kinetics
Temperature (K) | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) | Carbamate Yield (%) | Selectivity (%) | Decomposition Rate (%) |
---|---|---|---|---|---|
298 | 0.0045 | 69.0 | 23 | 99 | 0 |
313 | 0.0127 | 69.4 | 41 | 98 | 0 |
328 | 0.0298 | 71.2 | 58 | 97 | 1 |
343 | 0.0645 | 72.8 | 72 | 96 | 2 |
358 | 0.1234 | 74.5 | 84 | 94 | 4 |
373 | 0.2156 | 76.1 | 91 | 92 | 6 |
393 | 0.4567 | 78.9 | 95 | 89 | 9 |
413 | 0.7890 | 81.6 | 97 | 85 | 13 |
The Arrhenius analysis reveals activation energies ranging from 69.0 to 81.6 kJ/mol, indicating a temperature-dependent shift in the rate-determining step [22] [16] [17]. At lower temperatures (298-343 K), the formation of carbamate adspecies represents the primary kinetic barrier, while at elevated temperatures (373-413 K), competing decomposition pathways become increasingly significant [21] [16].
The thermal synthesis of carbamate intermediates demonstrates distinct temperature thresholds for different mechanistic pathways [21]. Experimental evidence indicates that carbamic acid formation commences at temperatures as low as 62 ± 3 K, while ammonium carbamate formation occurs at 39 ± 4 K [21]. These low-temperature pathways involve direct interaction between carbon dioxide and amine substrates without requiring thermal activation [21].
At intermediate temperatures (328-373 K), the reaction proceeds through a concerted mechanism involving simultaneous carbon dioxide activation and amine deprotonation [20] [23] [24]. The zwitterionic intermediate formation becomes thermodynamically favorable, leading to enhanced reaction rates and improved yields [20]. The temperature dependence of this pathway follows classical Arrhenius behavior with activation energies of approximately 70 kJ/mol [23] [24].
Elevated temperatures (>373 K) promote alternative reaction pathways that can compromise carbamate selectivity [16] [17]. The decomposition of carbamate products becomes significant, with decomposition rates increasing exponentially with temperature [21] [15]. The thermal stability of carbamate products depends critically on their molecular structure, with alkyl carbamates generally exhibiting greater thermal stability than their aryl counterparts [16].
The mechanistic transition from formation-controlled to decomposition-controlled kinetics occurs at approximately 373 K for most carbamate systems [16] [17]. This transition represents a fundamental limitation for high-temperature carbamate synthesis and necessitates careful process optimization to balance conversion and selectivity requirements [16].
The practical implementation of heterogeneous catalysts for carbamate synthesis requires exceptional recyclability and long-term stability under reaction conditions [25] [26] [27] [28]. Catalyst deactivation mechanisms include metal leaching, support degradation, and active site poisoning.
Table 4: Heterogeneous Catalyst Recyclability and Stability
Catalyst System | Initial Activity (%) | Activity After 5 Cycles (%) | Activity After 10 Cycles (%) | Maximum Cycles Tested | Leaching Rate (%) | Regeneration Method |
---|---|---|---|---|---|---|
Zn/Al/Pb mixed oxides | 100 | 94 | 87 | 15 | 1 | Thermal treatment |
CeO2 nanoparticles | 100 | 97 | 94 | 20 | 1 | Washing + calcination |
Ti-SiO2 (octyl modified) | 100 | 89 | 81 | 12 | 2 | Solvent wash |
Zinc alkyl carboxylate/SiO2 | 100 | 92 | 87 | 12 | 1 | Acid treatment |
Fe3O4/SiO2 composite | 100 | 88 | 79 | 10 | 3 | Magnetic separation |
MCM-41 (amino-modified) | 100 | 85 | 76 | 8 | 4 | Filtration + wash |
Copper ferrite nanoparticles | 100 | 91 | 84 | 15 | 2 | Magnetic recovery |
Ru-CTF heterogeneous | 100 | 96 | 91 | 18 | 1 | Simple filtration |
Cerium oxide-based catalysts demonstrate exceptional recyclability, maintaining 94% of their initial activity after 10 cycles [8] [9]. The superior stability of these materials stems from the robust nature of the cerium-oxygen framework, which resists leaching and structural degradation under reaction conditions [8]. The regeneration protocol involves simple washing with water followed by calcination at 500°C to remove organic deposits and restore surface activity [9].
Mixed metal oxide systems, particularly Zn/Al/Pb compositions, exhibit excellent stability due to the synergistic interactions between different metal centers [14] [29]. The lead component provides exceptional activity for carbamate formation, while zinc and aluminum contribute to structural stability and resistance to sintering [14]. The recyclability of these materials exceeds 15 cycles with minimal activity loss, making them highly attractive for industrial applications [29].
Magnetic nanoparticle-supported catalysts offer unique advantages for catalyst recovery and recycling [27] [28]. Iron oxide-based systems can be rapidly separated from reaction mixtures using external magnetic fields, eliminating the need for filtration or centrifugation [28]. The magnetic separation process is both rapid and efficient, enabling continuous operation with minimal catalyst loss [27].
Surface-modified silica supports demonstrate variable stability depending on the nature of the organic modification [10] [11]. Hydrophobic modifications, such as octyl grafting, enhance stability by preventing competitive water adsorption and hydrolysis of surface functional groups [10] [11]. However, these modifications can be susceptible to thermal degradation at elevated temperatures, limiting their applicability in high-temperature processes [11].
The development of covalently-bonded heterogeneous catalysts represents a significant advancement in catalyst stability [26]. Zinc alkyl carboxylate species chemically bonded to silica surfaces through elaborate grafting procedures demonstrate exceptional resistance to leaching while maintaining high catalytic activity [26]. These materials achieve carbamate yields exceeding 91% while demonstrating excellent recyclability over multiple reaction cycles [26].
Ruthenium-based covalent triazine framework catalysts exhibit outstanding combination of activity and stability, maintaining 91% activity after 10 cycles [25]. The exceptional performance stems from the incorporation of oxyanionic ligands in the coordination sphere, which prevents deleterious interactions during product isolation and enhances the heterolysis of molecular hydrogen [25]. These materials demonstrate turnover frequencies exceeding 22,700 h⁻¹ while producing formate concentrations up to 1.8 M [25].